molecular formula C9H14ClN B1377127 4-Ethyl-3-methylaniline hydrochloride CAS No. 1427379-96-1

4-Ethyl-3-methylaniline hydrochloride

Cat. No.: B1377127
CAS No.: 1427379-96-1
M. Wt: 171.67 g/mol
InChI Key: QQMFHLXLCOGDOS-UHFFFAOYSA-N
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Description

4-Ethyl-3-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group at the fourth position and a methyl group at the third position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water

Scientific Research Applications

4-Ethyl-3-methylaniline hydrochloride has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

4-Ethyl-3-methylaniline hydrochloride, also known as aniline, is a derivative of benzene. It primarily targets the aromatic ring structure in its reactions . The compound’s primary targets are often other organic compounds with which it can form bonds, particularly during substitution reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The most common reactions involving anilines are nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile, such as aniline, donates an electron pair to an electron-deficient electrophile to form a covalent bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving aromatic compounds. The compound can participate in reactions such as nitration, reduction of nitroarenes, and reactions with Grignard reagents . These reactions can lead to the formation of various products, depending on the specific conditions and reactants present .

Result of Action

The result of the action of this compound depends on the specific reaction it is involved in. For example, in a nucleophilic substitution reaction, the compound could replace a leaving group in another molecule, leading to the formation of a new covalent bond . The exact molecular and cellular effects would depend on the specific context and conditions of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactants, and the temperature and pressure conditions. For example, certain reactions may proceed more quickly at higher temperatures or under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-methylaniline hydrochloride typically involves the nitration of 4-ethyl-3-methylaniline, followed by reduction to the corresponding amine. The nitration process introduces a nitro group, which is subsequently reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in a crystalline solid that is easier to handle and purify .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Comparison with Similar Compounds

    4-Ethylaniline: Lacks the methyl group at the third position.

    3-Methylaniline: Lacks the ethyl group at the fourth position.

    4-Methyl-3-nitroaniline: Contains a nitro group instead of an amine group.

Uniqueness: 4-Ethyl-3-methylaniline hydrochloride is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-ethyl-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMFHLXLCOGDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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